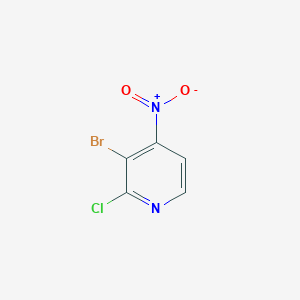

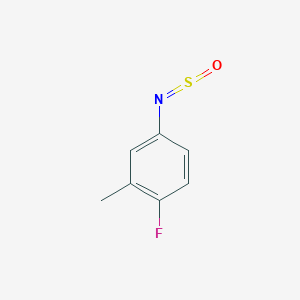

![molecular formula C13H9F3N4S B1405673 4-{2-[5-(Trifluorométhyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline CAS No. 1227954-47-3](/img/structure/B1405673.png)

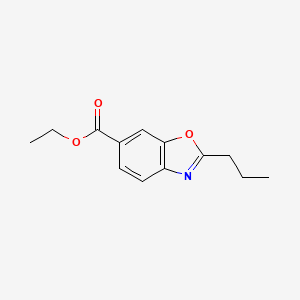

4-{2-[5-(Trifluorométhyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline

Vue d'ensemble

Description

4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline is a complex organic compound featuring a trifluoromethyl group, a pyrazole ring, a thiazole ring, and an aniline moiety. This compound is of significant interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group often imparts unique chemical and biological properties, making it a valuable component in drug design and other industrial applications.

Applications De Recherche Scientifique

Agrochimie

Le groupe trifluorométhyle (TFM) présent dans le composé est connu pour améliorer l'activité biologique des produits agrochimiques. Ce composé peut être utilisé comme intermédiaire dans la synthèse de pesticides qui protègent les cultures des ravageurs. La combinaison unique du groupe TFM avec la partie pyridine contribue à l'efficacité de ces produits agrochimiques .

Produits pharmaceutiques

Dans l'industrie pharmaceutique, les dérivés de ce composé sont utilisés en raison de leurs propriétés physicochimiques. Le groupe TFM est particulièrement important pour augmenter la lipophilie et la stabilité métabolique des produits pharmaceutiques, conduisant au développement de médicaments avec des profils pharmacocinétiques améliorés .

Médecine vétérinaire

Comme pour son utilisation dans les produits pharmaceutiques humains, les dérivés de ce composé trouvent des applications en médecine vétérinaire. Ils sont utilisés pour créer des médicaments plus efficaces et plus durables chez les animaux, améliorant les traitements pour divers problèmes de santé animale .

Bloc de construction de la chimie synthétique

Le composé sert de bloc de construction en chimie synthétique. Il est utilisé pour introduire le groupe TFM dans d'autres molécules, ce qui peut conduire au développement de nouveaux composés aux propriétés uniques et aux applications potentielles en science des matériaux.

Applications antimicrobiennes

Certains dérivés de ce composé présentent des effets antimicrobiens. Cela ouvre des possibilités pour son utilisation dans le développement de nouveaux agents antimicrobiens qui pourraient être utilisés dans les traitements médicaux ou comme conservateurs .

Intermédiaire chimique

Ce composé peut agir comme intermédiaire chimique dans la synthèse des s-tétrazines, des composés utilisés dans diverses réactions chimiques et potentiellement dans le développement de matériaux énergétiques .

Produits organiques fluorés

La présence du groupe TFM fait de ce composé un contributeur précieux au domaine des produits organiques fluorés. Ces produits chimiques sont importants pour le développement de composés aux propriétés améliorées, telles qu'une stabilité et une biodisponibilité accrues .

Matériaux fonctionnels

Enfin, les dérivés du composé pourraient être utilisés dans la création de matériaux fonctionnels. Les caractéristiques uniques conférées par le groupe TFM pourraient conduire à des matériaux aux propriétés nouvelles, utiles dans l'électronique, les revêtements et d'autres applications de matériaux avancés .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline typically involves multi-step reactions starting from readily available precursors. One common route includes the following steps:

-

Formation of the Pyrazole Ring:

- Reacting a suitable hydrazine derivative with a trifluoromethyl ketone to form the 5-(trifluoromethyl)-1H-pyrazole.

- Conditions: Typically carried out in an organic solvent like ethanol or acetonitrile, with a base such as sodium ethoxide.

-

Formation of the Thiazole Ring:

- The pyrazole derivative is then reacted with a thioamide and an α-haloketone to form the thiazole ring.

- Conditions: This step often requires heating in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Coupling with Aniline:

- The final step involves coupling the thiazole-pyrazole intermediate with aniline using a palladium-catalyzed cross-coupling reaction.

- Conditions: This reaction is typically performed under inert atmosphere (argon or nitrogen) using a palladium catalyst, a phosphine ligand, and a base such as potassium carbonate in a solvent like toluene or dioxane.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming nitroso or nitro derivatives.

Reduction: Reduction reactions can target the nitro group (if formed) to revert it back to the aniline.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, although it is generally resistant due to its electron-withdrawing nature.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

Substitution: Strong nucleophiles like sodium methoxide in polar aprotic solvents.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its unique electronic properties due to the trifluoromethyl group.

Biology and Medicine:

- Potential use in drug design due to its ability to interact with biological targets.

- Investigated for its antimicrobial and anti-inflammatory properties.

Industry:

- Application in the development of new materials with specific electronic or optical properties.

- Used in agrochemicals for its potential pesticidal activity.

Mécanisme D'action

The mechanism of action of 4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline in biological systems involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to proteins or enzymes, potentially inhibiting their activity. The pyrazole and thiazole rings contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

- 4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol

- 4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid

Comparison:

- The aniline derivative is unique due to the presence of the amino group, which can participate in additional hydrogen bonding and electronic interactions compared to the phenol or benzoic acid derivatives.

- The trifluoromethyl group in all these compounds imparts similar electronic properties, but the different functional groups (aniline, phenol, benzoic acid) lead to variations in their chemical reactivity and biological activity.

This detailed overview should provide a comprehensive understanding of 4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline, its synthesis, reactions, applications, and comparisons with similar compounds

Propriétés

IUPAC Name |

4-[2-[5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N4S/c14-13(15,16)11-5-6-18-20(11)12-19-10(7-21-12)8-1-3-9(17)4-2-8/h1-7H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYXHXOGGLBZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)N3C(=CC=N3)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405596.png)

![2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride](/img/structure/B1405597.png)

![t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate](/img/structure/B1405605.png)